1-(3-Bromo-propoxy)-2-tert-butyl-benzene
Description
1-(3-Bromo-propoxy)-2-tert-butyl-benzene is a brominated aromatic ether featuring a tert-butyl group at the ortho position and a 3-bromo-propoxy chain attached to the benzene ring. The tert-butyl group contributes steric bulk and electron-donating effects, while the bromopropoxy chain provides a reactive site for nucleophilic substitution. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where its structural motifs could influence reactivity and stability.
Properties
IUPAC Name |
1-(3-bromopropoxy)-2-tert-butylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)11-7-4-5-8-12(11)15-10-6-9-14/h4-5,7-8H,6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEMNDNCOYAUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-propoxy)-2-tert-butyl-benzene typically involves the reaction of 2-tert-butylphenol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-tert-butylphenol+3-bromopropyl bromideK2CO3,solventthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-propoxy)-2-tert-butyl-benzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
1-(3-Bromo-propoxy)-2-tert-butyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-propoxy)-2-tert-butyl-benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
a. 1-(3-Bromo-propoxy)-4-chloro-benzene (CAS 27983-04-6)
- Structure : This analog replaces the tert-butyl group at the ortho position with a chlorine atom at the para position.
- Key Differences: The chloro substituent is electron-withdrawing, altering the electronic environment of the benzene ring compared to the electron-donating tert-butyl group.
- Physical Properties: Molecular Formula: C₉H₁₀BrClO Molar Mass: 249.53 g/mol Melting Point: 34–35°C (in ethanol) Boiling Point: 110–111°C at 0.3 Torr .
b. 1-Bromo-3-(tert-butoxy)propane (CAS 411217-72-6)
- Structure: A non-aromatic analog where the benzene ring is replaced with a propane chain.
- Key Differences :
- The lack of an aromatic ring eliminates conjugation effects, reducing stability and altering solubility.
- The tert-butoxy group is directly attached to the propane chain, limiting steric interactions compared to the aromatic tert-butyl-substituted compound.
- Physical Properties :
c. (3-Bromo-2-methylpropoxy)methylbenzene
- Structure : Features a methyl branch on the propoxy chain and a benzyl group.
- The benzyl group increases lipophilicity, which could influence solubility and metabolic stability .
Comparative Data Table
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